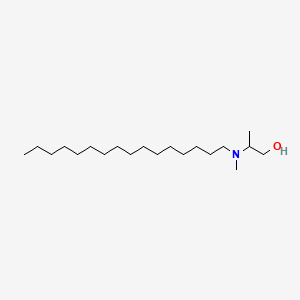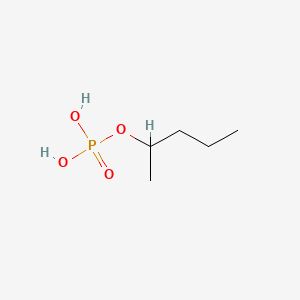
1-Methylbutyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbutyl dihydrogen phosphate, also known as phosphoric acid dihydrogen (1,3-dimethylbutyl) ester, is an organic phosphate compound with the molecular formula C5H13O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 1-methylbutyl group. This compound is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-methylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phosphoric acid and 1-methylbutanol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and 1-methylbutanol.
Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and 1-methylbutanol.
Oxidation: Phosphoric acid and various oxidation products.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biological phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its phosphate ester linkage.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-methylbutyl dihydrogen phosphate involves its ability to donate phosphate groups in biochemical reactions. It can interact with enzymes and other proteins that require phosphate groups for their activity. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes, which are crucial for cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethylbutyl dihydrogen phosphate
- 1-Propylbutyl dihydrogen phosphate
- 1-Butyl dihydrogen phosphate
Uniqueness
1-Methylbutyl dihydrogen phosphate is unique due to its specific 1-methylbutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
84196-06-5 |
|---|---|
Formule moléculaire |
C5H13O4P |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
pentan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Clé InChI |
NCVVTDLFKVYDRI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


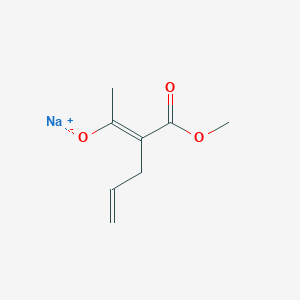
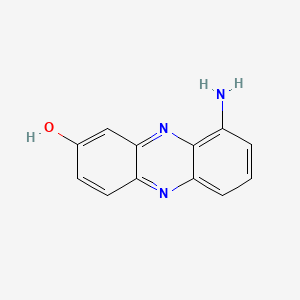
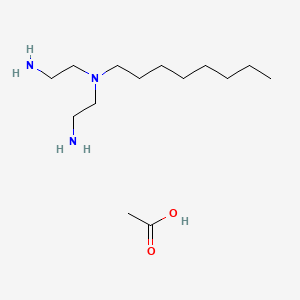
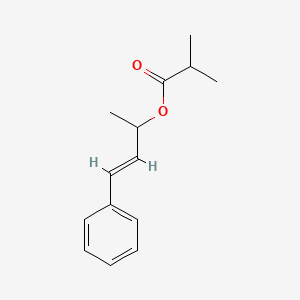

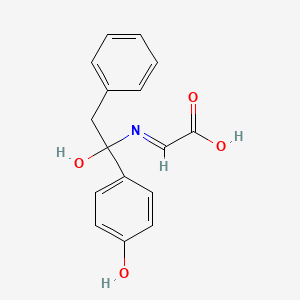
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)

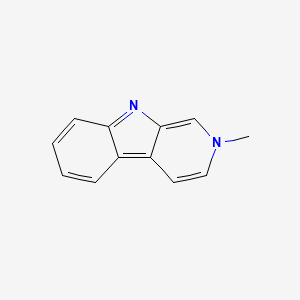
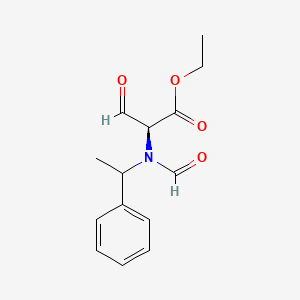
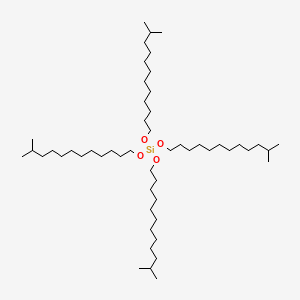
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

